Welcome to the BenchChem Online Store!
molecular formula C15H22O4 B8664190 3-(3,4-Diethoxy-phenyl)-propionic acid ethyl ester

3-(3,4-Diethoxy-phenyl)-propionic acid ethyl ester

Cat. No. B8664190
M. Wt: 266.33 g/mol
InChI Key: DREUDYANCGEHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08202885B2

Procedure details

To a solution of 0.94 g of 3-(3,4-diethoxy-phenyl)-propionic acid ethyl ester in 6 mL EtOH were added 0.59 g of LiOH.H2O dissolved in 3 mL H2O and 5 mL MeOH. The mixture was stirred at rt for 30 min. The reaction mixture was then concentrated in vacuo and the residue was partitioned between water and Et2O. The aq. layer was separated and acidified with 1N HCl. The resulting white solid was filtrated and dried to yield 0.67 g of 3-(3,4-diethoxy-phenyl)-propionic acid as white solid.
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:19])[CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][CH3:15])=[C:9]([O:16][CH2:17][CH3:18])[CH:8]=1)C.O[Li].O>CCO.O.CO>[CH2:17]([O:16][C:9]1[CH:8]=[C:7]([CH2:6][CH2:5][C:4]([OH:19])=[O:3])[CH:12]=[CH:11][C:10]=1[O:13][CH2:14][CH3:15])[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
0.94 g
Type
reactant
Smiles
C(C)OC(CCC1=CC(=C(C=C1)OCC)OCC)=O
Name
LiOH.H2O
Quantity
0.59 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
6 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and Et2O
CUSTOM
Type
CUSTOM
Details
The aq. layer was separated
FILTRATION
Type
FILTRATION
Details
The resulting white solid was filtrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1OCC)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.67 g
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.